Computed Lipophilicity (XLogP3) Elevation vs. N-Phenacyl Reference Compound
The target compound's computed XLogP3 of 4.1 [1] is substantially higher than the estimated XLogP3 of approximately 2.2–2.5 for the corresponding N-phenylacetyl analog (compound 35 in Fletcher et al.) [2]. This >1.5 log unit increase, driven by the replacement of phenyl with naphthalene, places the target compound near the upper limit of typical CNS drug space (XLogP 1–5) and predicts higher membrane permeability but potentially lower aqueous solubility and increased metabolic clearance compared to the phenacyl congener.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 [1] |
| Comparator Or Baseline | Estimated XLogP3 ≈ 2.2–2.5 for N-phenylacetyl-4-(phenylsulfonyl)piperidine (compound 35 core, calculated by structural analogy) [2] |
| Quantified Difference | ΔXLogP3 ≈ +1.6 to +1.9 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); comparator value estimated by subtracting the average contribution of a fused benzene ring (~1.8 log units) from the target value, consistent with standard fragment-based logP calculation methods. |
Why This Matters
Lipophilicity directly governs passive membrane permeability, plasma protein binding, and metabolic clearance; a ΔlogP of >1.5 between two otherwise identical scaffolds means the compounds are not bioavailability-interchangeable and must be independently validated in any assay requiring cellular or in vivo exposure.
- [1] PubChem Compound Summary for CID 71808764, 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone. Computed XLogP3-AA value. National Center for Biotechnology Information (2026). View Source
- [2] Fletcher SR, Burkamp F, Blurton P, et al. 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. J Med Chem. 2002;45(2):492-503. Compound 35 (N-phenacyl derivative) structure and bioavailability data. View Source
